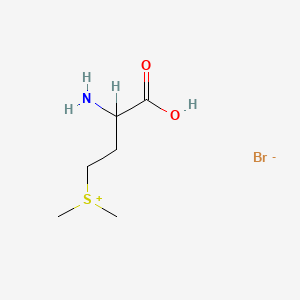

Bromure de (3-amino-3-carboxypropyl)diméthylsulfonium

Vue d'ensemble

Description

S-Methylmethionine, also known as vitamin u, belongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. S-Methylmethionine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, S-methylmethionine is primarily located in the cytoplasm. Outside of the human body, S-methylmethionine can be found in a number of food items such as wax gourd, common cabbage, peppermint, and orange bell pepper. This makes S-methylmethionine a potential biomarker for the consumption of these food products.

A vitamin found in green vegetables. It is used in the treatment of peptic ulcers, colitis, and gastritis and has an effect on secretory, acid-forming, and enzymatic functions of the intestinal tract.

Applications De Recherche Scientifique

Modification chimique

Compte tenu des caractéristiques structurales uniques de ce composé, il peut être modifié chimiquement pour diverses applications . Deux méthodes de modification chimique ont été introduites pour ce composé .

Applications biomédicales

Profitant de ses propriétés multifonctionnelles, ce composé présente un potentiel immense pour les applications biomédicales . Les progrès récents dans les stratégies pour les applications biomédicales ont été systématiquement résumés .

Performance alimentaire

Le chlorure de DL-méthionine méthylsulfonium, un dérivé de ce composé, s'est avéré moduler le système immunitaire et protéger les cellules de la membrane intestinale chez l'homme et le porc . Il a été utilisé dans des études de performance alimentaire pour les poulets de chair .

Réactions de transfert de groupe enzymatique

Les composés sulfonium, y compris celui-ci, ont été reconnus pour leur rôle unique dans les réactions de transfert de groupe enzymatique telles que la transméthylation . Le regain d'intérêt récent pour ces composés a été exceptionnel .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide plays a significant role in biochemical reactions due to its unique structure. The compound contains a sulfonium center, which is a rare functional group with unique reactivity. This positively charged sulfur atom is bonded to three carbon atoms, one of which has a positive charge. The molecule also contains an amino group (NH2) and a carboxyl group (COOH) on the same three-carbon chain, allowing for potential zwitterionic character, where the molecule carries both positive and negative charges internally depending on the pH.

Cellular Effects

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide has been observed to influence various cellular processes. Its unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are areas of active research. Detailed studies on its specific cellular effects are still limited .

Dosage Effects in Animal Models

The effects of (3-Amino-3-carboxypropyl)dimethylsulphonium bromide vary with different dosages in animal models. While specific dosage thresholds and toxic or adverse effects at high doses have not been extensively documented, it is crucial to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until its properties are fully characterized.

Metabolic Pathways

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide is involved in various metabolic pathways due to its unique structure. The sulfonium center’s reactivity allows it to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels. Detailed studies on its specific metabolic pathways are still limited .

Transport and Distribution

The transport and distribution of (3-Amino-3-carboxypropyl)dimethylsulphonium bromide within cells and tissues are areas of active research. The compound’s unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. Detailed studies on its specific transporters or binding proteins are still limited.

Subcellular Localization

The subcellular localization of (3-Amino-3-carboxypropyl)dimethylsulphonium bromide and its effects on activity or function are still under investigation. The compound’s unique structure suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles. Detailed studies on its specific subcellular localization are still limited .

Propriétés

IUPAC Name |

(3-amino-3-carboxypropyl)-dimethylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRPHDXBTKMSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-51-0 | |

| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2766-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-3-carboxypropyl)dimethylsulphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-amino-3-carboxypropyl)dimethylsulphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

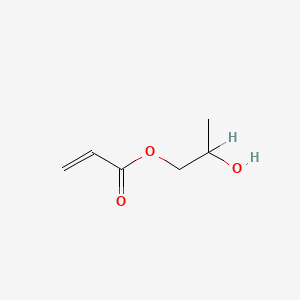

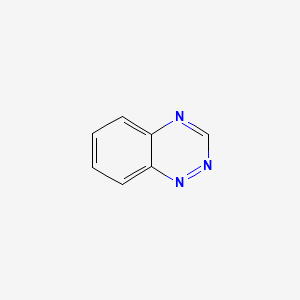

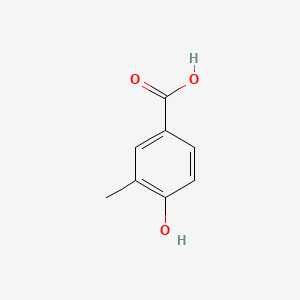

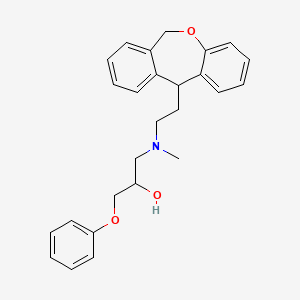

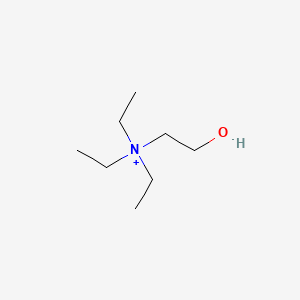

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-octyl-furo[2,3-d]pyrimidin-2-one](/img/structure/B1219579.png)